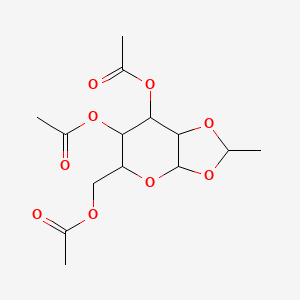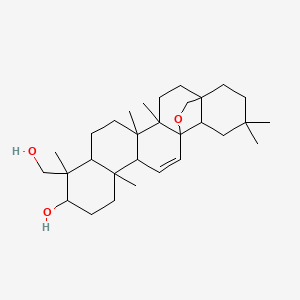
16-Deoxysaikogenin F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Deoxysaikogenin F is a natural triterpenoid compound isolated from the roots of Bupleurum chinense . It has a molecular formula of C30H48O3 and a molecular weight of 456.7 g/mol . This compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Deoxysaikogenin F involves multiple steps, starting from simpler triterpenoid precursors. The exact synthetic routes and reaction conditions are often proprietary and vary depending on the manufacturer. general synthetic methods include oxidation, reduction, and cyclization reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves extraction from the roots of Bupleurum chinense, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 16-Deoxysaikogenin F undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
16-Deoxysaikogenin F has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 16-Deoxysaikogenin F involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammation and immune response. For example, it can inhibit the production of pro-inflammatory cytokines and enhance the activity of antioxidant enzymes .
Comparison with Similar Compounds
Saikogenin F: Another triterpenoid with similar biological activities but different structural features.
Oleanolic Acid: A triterpenoid with well-documented anti-inflammatory and hepatoprotective effects.
Ursolic Acid: A triterpenoid known for its anti-cancer and anti-inflammatory properties.
Uniqueness of 16-Deoxysaikogenin F: this compound is unique due to its specific structural features, which confer distinct biological activities. Its ability to modulate multiple molecular targets makes it a versatile compound for various therapeutic applications .
Properties
IUPAC Name |
9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-24(2)13-15-29-16-14-28(6)27(5)11-7-20-25(3,10-9-23(32)26(20,4)18-31)21(27)8-12-30(28,33-19-29)22(29)17-24/h8,12,20-23,31-32H,7,9-11,13-19H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHYCHLBHJUCPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC23CCC4(C5(CCC6C(C5C=CC4(C2C1)OC3)(CCC(C6(C)CO)O)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3,4,5-Trihydroxy-6-[[6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12318587.png)
![4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12318589.png)
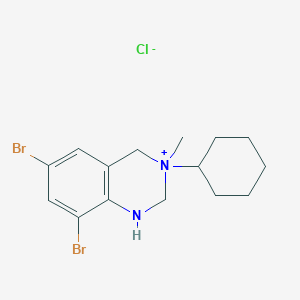
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B12318596.png)
![2-methoxy-4-{(Z)-[(2-methoxyphenyl)imino]methyl}phenol hydrochloride](/img/structure/B12318598.png)

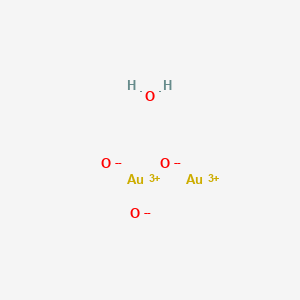
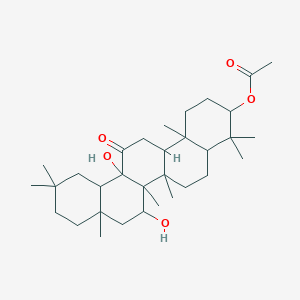
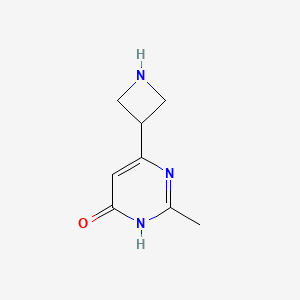
![1-[3-Bromo-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B12318617.png)
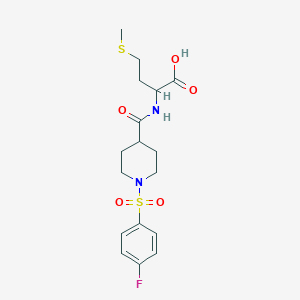
![6-[3-(Acetyloxy)-1,2-dihydroxypropyl]-5-acetamido-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12318629.png)

